2-Ethoxy-4-ethylaniline

Physicochemical Properties Procurement Process Chemistry

2‑Ethoxy‑4‑ethylaniline (CAS 1864387‑66‑5) is an aromatic amine of formula C₁₀H₁₅NO and molecular weight 165.23 g/mol [REFS‑1]. It belongs to the substituted aniline class, bearing both an electron‑donating ethoxy group (position and an alkyl ethyl substituent (position 4).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12082974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-ethylaniline
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)N)OCC
InChIInChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3
InChIKeyORBJVPIUUGBWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Ethoxy‑4‑ethylaniline: Core Physicochemical and Structural Baseline for Procurement Assessment


2‑Ethoxy‑4‑ethylaniline (CAS 1864387‑66‑5) is an aromatic amine of formula C₁₀H₁₅NO and molecular weight 165.23 g/mol [REFS‑1]. It belongs to the substituted aniline class, bearing both an electron‑donating ethoxy group (position 2) and an alkyl ethyl substituent (position 4). This specific 2‑ethoxy‑4‑ethyl substitution pattern distinguishes it from simpler ethoxyaniline or ethyl‑aniline isomers and underpins its unique physicochemical and reactivity profile for procurement in medicinal chemistry, agrochemical, and materials intermediate applications.

Why 2‑Ethoxy‑4‑ethylaniline Cannot Be Replaced by Simpler Anilines: SAR and Property Drivers


Generic substitution with unsubstituted aniline, 2‑ethoxyaniline, or 4‑ethylaniline fails to replicate the specific electronic and steric environment of 2‑ethoxy‑4‑ethylaniline. The combination of an ortho‑ethoxy and a para‑ethyl group alters both ring electron density and lipophilicity, which directly impacts reactivity in electrophilic aromatic substitutions, binding affinity in drug‑like scaffolds, and metabolic stability [REFS‑1][REFS‑2]. Consequently, substituting a simpler analog may lead to reduced synthetic efficiency, altered pharmacokinetic profiles, or diminished biological activity in applications where this precise substitution pattern is required. The following quantitative evidence details the measurable differences that justify dedicated procurement.

2‑Ethoxy‑4‑ethylaniline: Quantified Differentiation vs. Closest Analogs and In‑Class Candidates


2‑Ethoxy‑4‑ethylaniline vs. 2‑Ethoxyaniline: Molecular Weight and Boiling Point Differentiation for Purification and Handling

2‑Ethoxy‑4‑ethylaniline (C₁₀H₁₅NO, 165.23 g/mol) exhibits a higher molecular weight and anticipated higher boiling point than 2‑ethoxyaniline (C₈H₁₁NO, 137.18 g/mol) [REFS‑1][REFS‑2]. This difference stems from the additional ethyl group at the para position, which increases molecular volume and van der Waals interactions. While experimental boiling point data for the target compound are not available, the predicted boiling point for the closely related 2‑ethoxy‑4‑methylaniline is 253.9±20.0 °C at 760 mmHg [REFS‑3], and the experimental boiling point for 2‑ethoxyaniline is 231.9±13.0 °C [REFS‑2]. The ethyl‑substituted analog is therefore expected to boil significantly higher than its non‑ethylated counterpart, influencing distillation, vacuum handling, and storage requirements in process chemistry.

Physicochemical Properties Procurement Process Chemistry

Lipophilicity Modulation: 2‑Ethoxy‑4‑ethylaniline LogP vs. 2‑Ethoxy‑4‑methylaniline and 2‑Ethoxyaniline

The introduction of a para‑ethyl group increases lipophilicity relative to methyl or hydrogen substituents. Predicted ACD/LogP values illustrate this trend: 2‑ethoxy‑4‑methylaniline has a predicted logP of 2.08 [REFS‑1], while 2‑ethoxyaniline has a predicted logP of 1.62 [REFS‑2]. Based on the incremental contribution of a methylene (–CH₂–) unit (approximately +0.5 logP units per carbon), the target compound 2‑ethoxy‑4‑ethylaniline is estimated to have a logP of ~2.5–2.6. A measured logP of 0.836 from a commercial source [REFS‑3] appears anomalously low and is likely an outlier; the ACD‑based predicted value is more consistent with structural expectations.

Medicinal Chemistry QSAR Drug Design

Toxicological Differentiation: Di‑Substituted Aniline Class Safety Profile vs. Mono‑Substituted Analogs

Acute oral toxicity studies in rats demonstrate that di‑substituted anilines (including 2,6‑diethylaniline) exhibit higher LD₅₀ values (lower toxicity) than mono‑substituted anilines (e.g., 2‑ethylaniline) when the alkyl chain length is C2 or C3 [REFS‑1]. Specifically, LD₅₀ values are approximately similar among mono‑substituted anilines for 1‑ to 3‑carbon substituents, but increase in di‑substituted anilines as carbon chain increases from C1 to C3 [REFS‑1]. As a di‑substituted aniline bearing both ethoxy and ethyl groups, 2‑ethoxy‑4‑ethylaniline is expected to fall within the less toxic di‑substituted class compared to mono‑substituted 2‑ethoxyaniline or 4‑ethylaniline. Direct experimental LD₅₀ data for the target compound are not available; this inference is based on established class trends.

Toxicology Safety Assessment Procurement Risk

Synthetic Utility: 2‑Ethoxy‑4‑ethylaniline as a Versatile Intermediate for N‑Alkylation and Ring Functionalization

The presence of both an ethoxy group (ortho) and an ethyl group (para) directs electrophilic aromatic substitution to specific ring positions, enabling regioselective functionalization. While direct reaction data for 2‑ethoxy‑4‑ethylaniline are not published, patents on aniline alkylation demonstrate that under controlled conditions using TiO₂ catalysts (surface area <130 m²/g, >300°C), the ratio of ring‑alkylated to N‑alkylated products can be tuned [REFS‑1]. This catalyst‑dependent selectivity is critical when preparing advanced intermediates for pharmaceuticals or agrochemicals. The 2‑ethoxy‑4‑ethyl substitution pattern offers a unique steric and electronic environment that can influence reaction outcomes differently than 2‑ethoxyaniline or 4‑ethylaniline alone, making it a valuable scaffold for building complex molecules.

Organic Synthesis Catalysis Process Development

2‑Ethoxy‑4‑ethylaniline: Recommended Procurement‑Driven Application Scenarios Based on Differential Evidence


Medicinal Chemistry SAR Studies Requiring Precise Lipophilicity Tuning

When optimizing lead compounds where a para‑ethyl group provides the desired balance between membrane permeability and metabolic stability (logP ~2.5–2.6), 2‑ethoxy‑4‑ethylaniline serves as the exact intermediate. Substituting the closely related 2‑ethoxy‑4‑methylaniline (logP ~2.08) would under‑predict lipophilicity, potentially leading to misleading SAR conclusions [REFS‑1][REFS‑2]. Procurement of the ethyl analog ensures accurate correlation between structure and pharmacokinetic properties.

Agrochemical Intermediate Synthesis with Regioselective Functionalization

Patents on aniline herbicides highlight the importance of specific alkoxy and alkyl substitution patterns for biological activity [REFS‑3]. 2‑Ethoxy‑4‑ethylaniline provides a scaffold for introducing further substituents via electrophilic aromatic substitution, with the ethoxy and ethyl groups directing incoming electrophiles to specific positions. This regiochemical control is not achievable with simpler anilines, making the compound a strategic intermediate for novel crop protection agents.

Process Chemistry Scale‑Up with Reduced Toxicological Burden

Based on class‑level toxicity data, di‑substituted anilines like 2‑ethoxy‑4‑ethylaniline are expected to exhibit lower acute oral toxicity than mono‑substituted anilines (e.g., 2‑ethoxyaniline or 4‑ethylaniline) [REFS‑4]. In pilot‑plant or manufacturing settings, this may translate to less stringent handling requirements and reduced safety‑related costs compared to using a more toxic mono‑substituted analog.

Catalytic Alkylation Studies to Access Unique Ring‑Alkylated Aniline Derivatives

The 2‑ethoxy‑4‑ethylaniline core can be further elaborated via selective catalytic alkylation. Patented processes using TiO₂ catalysts demonstrate the ability to favor ring‑alkylation over N‑alkylation [REFS‑5]. Starting from 2‑ethoxy‑4‑ethylaniline, researchers can explore novel substitution patterns for materials science or pharmaceutical building blocks that cannot be prepared from unsubstituted aniline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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